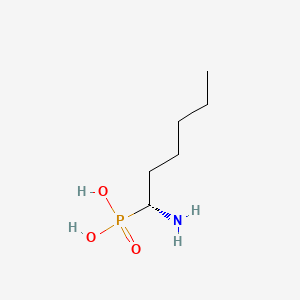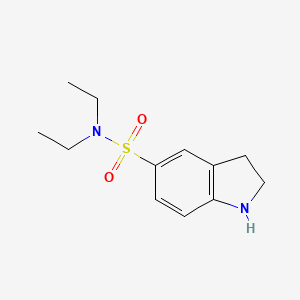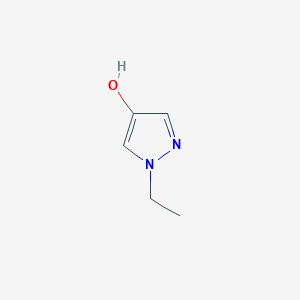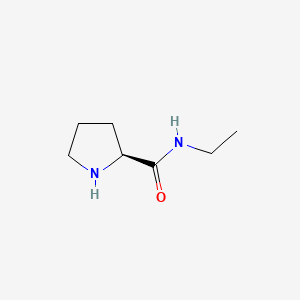
Naphthalene-1,8-dithiol
Vue d'ensemble
Description
Naphthalene-1,8-dithiol (C10H8S2) is a chemical compound with a molecular weight of 192.3 g/mol . It is also known by other names such as 1,8-Naphthalenedithiol and 1,8-dimercaptonaphthalene .
Synthesis Analysis
Naphthalene-1,8-dithiol has been synthesized in various studies. For instance, it was used as a stabilizing additive in the synthesis of a ruthenium carbene catalyst for Z-Stereoretentive olefin metathesis . It was also involved in the synthesis of diiron proton reduction catalysts .Molecular Structure Analysis
The molecule contains a total of 21 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring . The InChIKey of the compound is GMHNWMFGZBBHPP-UHFFFAOYSA-N .Chemical Reactions Analysis
Naphthalene-1,8-dithiol has been involved in various chemical reactions. For example, it was used in the synthesis of a ruthenium carbene catalyst for Z-Stereoretentive olefin metathesis . It was also part of the photolysis process that generates aldehydes and ketones .Physical And Chemical Properties Analysis
Naphthalene-1,8-dithiol has a molecular weight of 192.3 g/mol, and its molecular formula is C10H8S2 . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 .Applications De Recherche Scientifique
Safety And Hazards
Orientations Futures
Naphthalene-1,8-dithiol has been proposed as a promising stabilizing additive in the development of organic photovoltaic (OPV) cells . Its use did not lead to any significant drop in the characteristics of the assembled solar cells, and it improved the operational stability of the devices . This suggests that using Naphthalene-1,8-dithiol as a stabilizing additive might facilitate the development of the OPV technology with the required long device operational lifetimes .
Propriétés
IUPAC Name |
naphthalene-1,8-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHNWMFGZBBHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S)C(=CC=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50413085 | |
| Record name | Naphthalene-1,8-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50413085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-1,8-dithiol | |
CAS RN |
25079-77-0 | |
| Record name | Naphthalene-1,8-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50413085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol](/img/structure/B1623940.png)

![Tert-butyl 4-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}piperidine-1-carboxylate](/img/structure/B1623943.png)


![2-[2-(4-Methoxyphenyl)ethyl]guanidine](/img/structure/B1623948.png)




